

Application Note & Protocol: Standard Operating Procedure for Genevant CL1 LNP Preparation

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Compound of Interest

Compound Name: *Genevant CL1 monohydrochloride*

Cat. No.: *B15137535*

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Introduction

Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, providing a safe and effective vehicle for transporting delicate payloads like mRNA and siRNA to target cells. Genevant Sciences has developed a clinically validated LNP technology, which has been instrumental in the development of nucleic acid-based therapeutics and vaccines.^{[1][2]} At the core of this technology is a carefully optimized four-component lipid system designed to protect the nucleic acid payload from degradation, facilitate cellular uptake, and ensure efficient endosomal escape for cytoplasmic delivery.^{[3][4][5][6][7]}

This document provides a detailed standard operating procedure (SOP) for the preparation of LNPs using Genevant's ionizable lipid, CL1 (also known as Lipid 10).^{[8][9][10]} This protocol is intended for research purposes and outlines the necessary steps for formulating, characterizing, and storing CL1-based LNPs for in vitro and in vivo applications.

Principle of LNP Formulation

The formation of LNPs is a rapid and controlled self-assembly process.^[11] An ethanolic solution containing a precise ratio of lipids is rapidly mixed with an acidic aqueous buffer containing the nucleic acid payload. This rapid mixing, often achieved using a microfluidic device, causes a change in solvent polarity that drives the encapsulation of the nucleic acid within the forming lipid nanoparticle.^[11] The resulting LNPs are then typically subjected to a

buffer exchange step to raise the pH, rendering the LNP surface charge near neutral for improved stability and in vivo tolerability.

The four primary lipid components and their roles are:

- Ionizable Cationic Lipid (e.g., Genevant CL1): This is a critical component that is positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids. [\[7\]](#) At physiological pH, it becomes nearly neutral, reducing potential toxicity. Genevant CL1 has a reported pKa of 6.3. [\[8\]](#)[\[9\]](#)
- Phospholipid (e.g., DSPC): This helper lipid provides structural stability to the nanoparticle. [\[6\]](#)[\[12\]](#)
- Cholesterol: Another structural component that enhances the stability of the LNP and facilitates membrane fusion. [\[6\]](#)[\[12\]](#)
- PEGylated Lipid (e.g., DMG-PEG 2000): This lipid forms a hydrophilic corona on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time. [\[7\]](#)

Materials and Equipment

Lipids and Reagents

Component	Example Supplier	Notes
Genevant CL1 (Lipid 10)	MedChemExpress	Ionizable Cationic Lipid
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)	Avanti Polar Lipids	Helper Lipid
Cholesterol	Sigma-Aldrich	Helper Lipid
DMG-PEG 2000	Avanti Polar Lipids	PEGylated Lipid
mRNA or other nucleic acid	N/A	Payload
Ethanol (200 proof, anhydrous)	Sigma-Aldrich	Solvent for lipids
Citrate Buffer (e.g., 50 mM, pH 4.0)	In-house preparation	Aqueous phase for nucleic acid
Phosphate Buffered Saline (PBS), pH 7.4	Gibco	Buffer for dialysis/tangential flow filtration
Nuclease-free water	Thermo Fisher Scientific	

Equipment

Equipment	Purpose
Microfluidic mixing system (e.g., NanoAssemblr®)	Controlled and rapid mixing for LNP formation
Syringe pumps	Precise control of flow rates
Dialysis cassettes (e.g., Slide-A-Lyzer™, MWCO 10,000) or Tangential Flow Filtration (TFF) system	Buffer exchange and removal of ethanol
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)	Measurement of particle size and Polydispersity Index (PDI)
UV-Vis Spectrophotometer or Fluorometer with plate reader	Quantification of nucleic acid encapsulation efficiency
Sterile filters (0.22 µm)	Final sterile filtration of LNP suspension
Vortex mixer	
Analytical balance	
pH meter	

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solution

- Preparation of Individual Lipid Stocks:
 - Prepare individual stock solutions of Genevant CL1, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol at appropriate concentrations (e.g., 10-50 mM).
 - Gentle heating (up to 65°C) may be required to fully dissolve some lipids, particularly cholesterol and DSPC.[\[13\]](#) Ensure solutions are clear before use.
- Preparation of Combined Lipid Stock:
 - In a sterile, nuclease-free tube, combine the individual lipid stocks to achieve the desired molar ratio. A commonly cited ratio for similar LNP formulations is 50:10:38.5:1.5

(Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[\[12\]](#)[\[13\]](#)[\[14\]](#)

- For example, to prepare 1 mL of a 25 mM total lipid stock solution with the above ratio:
 - 500 µL of 50 mM Genevant CL1 in ethanol
 - 100 µL of 25 mM DSPC in ethanol
 - 385 µL of 100 mM Cholesterol in ethanol
 - 15 µL of 100 mM DMG-PEG 2000 in ethanol
 - Adjust the final volume to 1 mL with 100% ethanol if necessary.
- Vortex the combined lipid stock solution thoroughly. This is the Organic Phase.

Protocol 2: LNP Formulation using Microfluidic Mixing

- Prepare the Aqueous Phase:
 - Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated, facilitating interaction with the negatively charged nucleic acid.
- Set up the Microfluidic System:
 - Prime the microfluidic mixing system with ethanol and then with the aqueous buffer according to the manufacturer's instructions.
 - Load the Organic Phase (lipid stock solution) into one syringe and the Aqueous Phase (nucleic acid solution) into another syringe.
- Mixing and LNP Formation:
 - Set the syringe pumps to the desired flow rate ratio, typically 3:1 (Aqueous:Organic).
 - Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble around the nucleic acid, forming LNPs.

- Collect the resulting milky-white LNP suspension in a sterile collection tube.
- Buffer Exchange and Concentration:
 - To remove the ethanol and raise the pH, perform buffer exchange using either dialysis or Tangential Flow Filtration (TFF).
 - Dialysis: Transfer the LNP suspension to a dialysis cassette and dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes.
 - TFF: Use a TFF system for a more rapid buffer exchange and concentration, following the manufacturer's protocol.
- Sterile Filtration:
 - Filter the final LNP suspension through a 0.22 µm sterile filter into a sterile, low-binding storage tube.

Protocol 3: LNP Characterization

- Particle Size and Polydispersity Index (PDI) Measurement:
 - Dilute a small aliquot of the final LNP suspension in PBS.
 - Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.
 - Acceptable LNPs for in vivo use typically have a size between 80-150 nm and a PDI < 0.2.
- Encapsulation Efficiency (EE) Quantification:
 - The encapsulation efficiency can be determined using a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen® for RNA).
 - Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100). The detergent disrupts the LNP, exposing the encapsulated nucleic acid to the dye.

- The EE is calculated as: $EE (\%) = (Total\ NA - Free\ NA) / Total\ NA * 100$ Where:
 - Total NA is the fluorescence after lysis.
 - Free NA is the fluorescence before lysis.
- High-quality LNP formulations should achieve an $EE > 90\%$.

Data Presentation

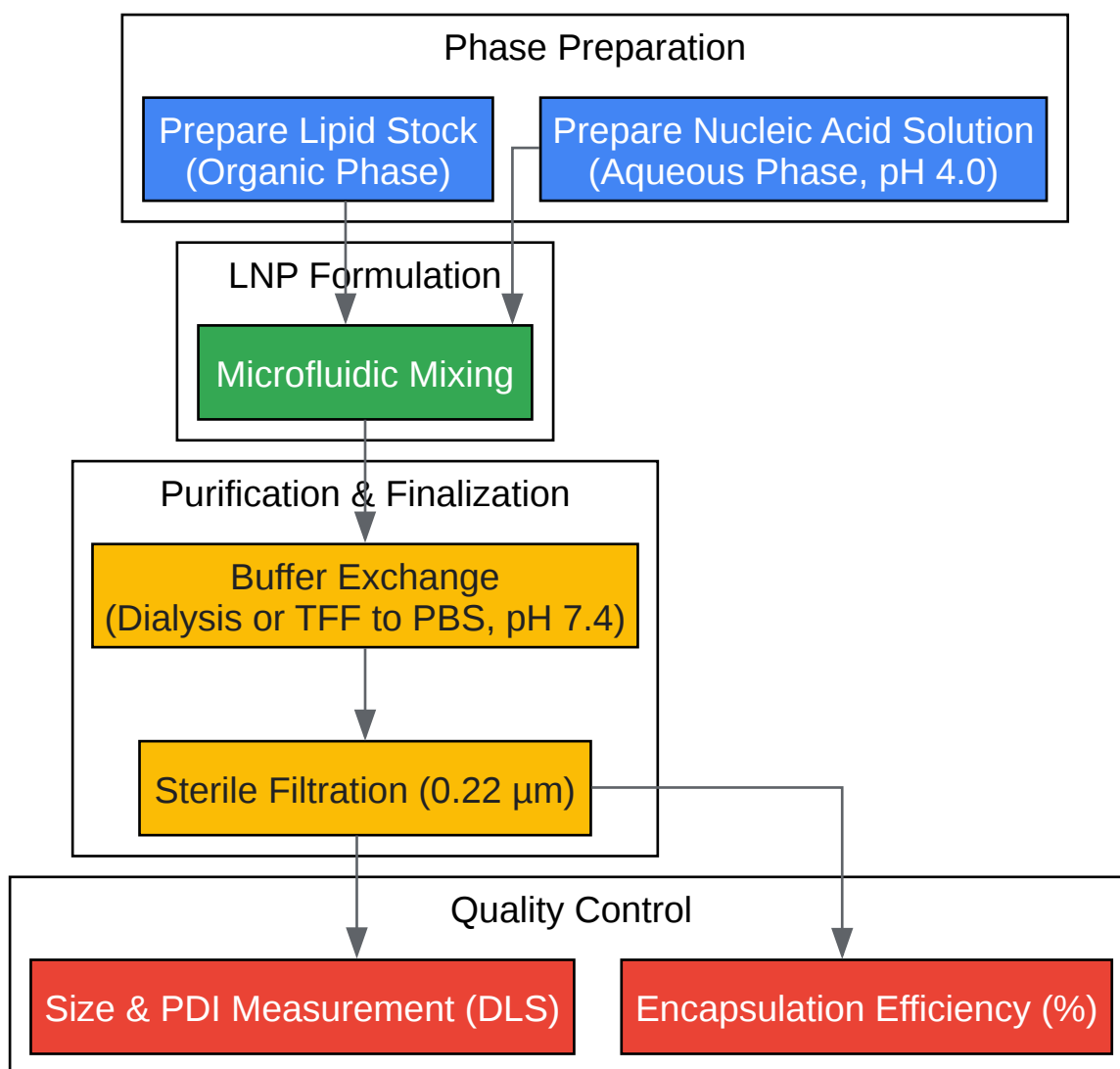
Table 1: Representative LNP Formulation Parameters

Parameter	Target Value
Lipid Molar Ratio (CL1:DSPC:Chol:PEG)	50:10:38.5:1.5
Aqueous:Organic Flow Rate Ratio	3:1
N/P Ratio (Nitrogen in lipid to Phosphate in NA)	~6-10
Final Buffer	PBS, pH 7.4

Table 2: Quality Control Specifications for CL1-LNPs

Characteristic	Specification	Method
Average Particle Size (Z-average)	80 - 150 nm	DLS
Polydispersity Index (PDI)	< 0.2	DLS
Encapsulation Efficiency (EE)	> 90%	RiboGreen® Assay
pH	7.2 - 7.6	pH Meter
Appearance	Homogeneous, opalescent suspension	Visual Inspection

Visualization of Experimental Workflow



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Caption: Workflow for the preparation and quality control of Genevant CL1-LNPs.

Storage

Store the final LNP suspension at 2-8°C for short-term use (1-2 weeks). For long-term storage, aliquoting and freezing at -80°C is recommended. Avoid repeated freeze-thaw cycles.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Large particle size or high PDI	Suboptimal mixing; poor lipid quality; incorrect buffer pH.	Ensure proper functioning of the microfluidic mixer; use fresh, high-quality lipids; verify the pH of all buffers.
Low encapsulation efficiency	Incorrect pH of the aqueous phase; suboptimal N/P ratio.	Ensure the aqueous buffer pH is low enough to protonate the ionizable lipid; optimize the N/P ratio.
LNP aggregation	Insufficient PEG-lipid; ethanol not fully removed.	Verify the concentration of the PEG-lipid in the stock; ensure complete buffer exchange.

Conclusion

This SOP provides a comprehensive guide for the formulation of lipid nanoparticles using Genevant's CL1 ionizable lipid. Adherence to this protocol, combined with rigorous in-process controls and final product characterization, will enable the consistent and reproducible generation of high-quality LNPs suitable for a wide range of research applications in the field of nucleic acid therapeutics.

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